5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
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Description
5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole is a specialty product for proteomics research . It has a molecular formula of C15H13BrN2O .
Synthesis Analysis
The synthesis of imidazoles, including this compound, has seen significant advances in recent years . The review highlights the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole have been emphasized .Scientific Research Applications
Synthetic Applications
- Synthesis of Imidazo[1,5-a]imidazole Derivatives : A study by Loubidi et al. (2016) describes a synthetic pathway to new imidazo[1,5-a]imidazole derivatives. This research illustrates the potential for diversifying the molecular structure of such compounds, highlighting their applicability in various chemical syntheses.
Antimicrobial and Antitumor Applications
- Antibacterial and Antitumor Properties : Patil et al. (2010) investigated p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes. Their study revealed significant antibacterial and cytotoxic effects, indicating potential applications in antimicrobial and cancer therapies.
Photodynamic Therapy
- Use in Photodynamic Therapy for Cancer Treatment : The study by Pişkin et al. (2020) demonstrated that derivatives of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole could be used in photodynamic therapy for cancer treatment, owing to their high singlet oxygen quantum yield.
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis : Research by Chanda et al. (2012) focused on microwave-assisted synthesis techniques to create highly substituted benzimidazole derivatives, showcasing the efficiency and applicability of this method in producing these compounds.
Catalysis
- Catalytic Applications : A study by Ebrahimipour et al. (2018) explored the use of a novel Cu(II) Schiff base complex derived from this compound in catalysis, particularly in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes.
Properties
IUPAC Name |
5-bromo-1-[(4-methoxyphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-19-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16)4-7-15(14)18/h2-8,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZCHLFDJFGYEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650574 |
Source
|
Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-11-5 |
Source
|
Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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